molecular formula C14H18O3S B14514134 4-(Benzenesulfonyl)-6-methylhept-5-en-2-one CAS No. 62692-45-9

4-(Benzenesulfonyl)-6-methylhept-5-en-2-one

Cat. No.: B14514134
CAS No.: 62692-45-9
M. Wt: 266.36 g/mol
InChI Key: STDRKOZPZAPQKD-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-6-methylhept-5-en-2-one is an organic compound that features a benzenesulfonyl group attached to a heptenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-6-methylhept-5-en-2-one typically involves the reaction of benzenesulfonyl chloride with an appropriate heptenone derivative. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to facilitate the reaction . The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-6-methylhept-5-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenesulfonic acid derivatives, while substitution reactions can produce halogenated or nitrated benzene compounds.

Scientific Research Applications

4-(Benzenesulfonyl)-6-methylhept-5-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-6-methylhept-5-en-2-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s sulfonyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic residues in proteins, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a benzenesulfonyl group with a heptenone backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

62692-45-9

Molecular Formula

C14H18O3S

Molecular Weight

266.36 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-methylhept-5-en-2-one

InChI

InChI=1S/C14H18O3S/c1-11(2)9-14(10-12(3)15)18(16,17)13-7-5-4-6-8-13/h4-9,14H,10H2,1-3H3

InChI Key

STDRKOZPZAPQKD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(CC(=O)C)S(=O)(=O)C1=CC=CC=C1)C

Origin of Product

United States

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